molecular formula C11H4F4N4O4 B014315 N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate CAS No. 126695-58-7

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

Cat. No. B014315
M. Wt: 332.17 g/mol
InChI Key: HCTLWQSYGIBOFM-UHFFFAOYSA-N
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Description

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a fluorinated, aryl azide-based, amine- and photoreactive crosslinker used for the photofunctionalization of polymer surfaces . It is also a non-cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular formula of “N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is C11H4F4N4O4 .


Chemical Reactions Analysis

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” has been used in photochemical and thermal reactions with C60, providing a new method for functionalization of C60 .


Physical And Chemical Properties Analysis

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a solid at 20°C and should be stored at temperatures below 0°C. It should be protected from light, moisture, and heat .

Scientific Research Applications

  • Automated Synthesis for PET Tracing : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is used in the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which enables rapid production of 18F-labeled cell-penetrating peptides for PET tracing. This application is crucial for tracing biological processes in vivo using positron emission tomography (PET) (Tang, Wang, & Tang, 2010).

  • Protein Labeling : The compound has been applied in the efficient synthesis of N-succinimidyl 4-[18F]fluorobenzoate for protein labeling, which results in high radiochemical yields and fast production of radio-labeled proteins like Avastin (Bevacizumab) (Tang, Zeng, Yu, & Kabalka, 2008).

  • Microwave-Enhanced Radiochemistry : This compound is used in automated production for rapid, high-yielding peptide coupling reactions, where microwave-enhanced radiochemistry significantly reduces reaction times compared to traditional thermal reactions (Scott & Shao, 2010).

  • Comparison with Radioiodination : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has been compared to radioiodination for labeling proteins with fluorine-18. It shows comparable tissue distribution and tumor binding properties to radioiodination using N-succinimidyl 4-[125I]iodobenzoate, indicating its efficiency in labeling proteins for diagnostic purposes (Vaidyanathan & Zalutsky, 1992).

  • Photoluminescent Nanoparticle Conjugation : The compound is used in conjugating photoluminescent silicon nanoparticles to streptavidin, a technique beneficial for fluorescence labeling in various bioassays due to the small size and biocompatibility of these nanoparticles (Choi, Wang, & Reipa, 2008).

  • Automated Preparation for Radiopharmaceutical Applications : Its use in the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form N-succinimidyl 4-[18F]fluorobenzoate, especially in modified chemistry modules, results in high radiochemical yields and reproducibility, vital for consistent and reliable radiopharmaceutical production (Mařı́k & Sutcliffe, 2007).

Safety And Hazards

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a flammable solid that can cause skin and serious eye irritation. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLWQSYGIBOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376317
Record name 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

CAS RN

126695-58-7
Record name 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Yan, SX Cai, JFW Keana - The Journal of Organic Chemistry, 1994 - ACS Publications
The first example of a photochemical reaction between Ceo and an-hydroxysuccinimide (NHS) functionalized perfluorophenyl azide (PFPA) is reported. Photolysis of a chlorobenzene …
Number of citations: 96 0-pubs-acs-org.brum.beds.ac.uk
AS Phadke, R Aggeler, JFW Keana… - … and biophysical research …, 1994 - Elsevier
A novel cross-linker, 1-[6-(4-azido-2,3,5,6-tetrafluorobenzamido)hexyl]-3-cyclohexylcarbodiimide (TFPACD), has been synthesized and tested by reaction with the Escherichia coli ATP …
RS Pandurangi, KV Katti, L Stillwell… - Journal of the American …, 1998 - ACS Publications
Succinimido, amido, and ester functionalized tetrafluoroaryl azides selectively oxidize bisdiphenylphosphinomethane at one of the P(III) centers giving (iminophosphorano)phosphines 6…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
LH Liu, M Yan - Accounts of chemical research, 2010 - ACS Publications
A major challenge in materials science is the ongoing search for coupling agents that are readily synthesized, capable of versatile chemistry, able to easily functionalize materials and …
Number of citations: 240 0-pubs-acs-org.brum.beds.ac.uk
J Averdung, J Mattay - Tetrahedron, 1996 - Elsevier
The reaction of C 60 with aryl azides 5 in dichlorobenzene at room temperature leads to isolable triazolinofullerene derivatives 6a and 6b. Photolysis of 6 selectively yields the …
K Dziemidowicz - 2021 - discovery.ucl.ac.uk
Protein-loaded biomaterials are generating considerable interest due to the growing importance of immunotherapy and tissue engineering in modern medicine. The complex and fragile …
Number of citations: 2 discovery.ucl.ac.uk
M Yan - 1996 - elibrary.ru
Part I describes the synthesis of functionalized perfluorophenyl azides (PFPAs) 1, 2, 3, 4 and 5, and a general method for the covalent modification of the surfaces of polystyrene, poly (3-…
Number of citations: 0 elibrary.ru
J Park, M Yan - Accounts of chemical research, 2013 - ACS Publications
Graphene, a material made exclusively of sp 2 carbon atoms with its π electrons delocalized over the entire 2D network, is somewhat chemically inert. Covalent functionalization can …
Number of citations: 420 0-pubs-acs-org.brum.beds.ac.uk
ZQ Liu - Current Organic Synthesis, 2017 - ingentaconnect.com
Background: In 1996, the Nobel Prize in Chemistry was awarded jointly to Robert F. Curl Jr., Sir Harold W. Kroto, and Richard E. Smalley for their discovery of fullerenes. This ignited the …
L Tanzi, M Terreni, Y Zhang - European Journal of Medicinal Chemistry, 2022 - Elsevier
Fullerenes have attracted considerable attention for their possible use in human therapy. Pure C 60 is soluble only in some organic solvents, but this could be overcome by chemical …

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